![molecular formula C12H19F2NO2 B1529603 Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate CAS No. 1403766-53-9](/img/structure/B1529603.png)
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
Overview
Description
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H17F2NO2 . Its average mass is 245.266 Da and its monoisotopic mass is 245.122742 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate consists of 12 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Antibacterial Applications
Research on quinoline derivatives, including compounds similar to ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate, has shown significant antibacterial activities. Studies have been focused on understanding the structure-activity relationships of these compounds to enhance their antibacterial efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, specific quinoline derivatives have outperformed established antibiotics like oxolinic acid in terms of antibacterial activity, highlighting their potential as novel antibacterial agents (Koga et al., 1980).
Synthesis and Chemical Reactivity
The synthesis of ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate and its analogs involves complex chemical reactions that provide insight into their chemical reactivity and potential applications in medicinal chemistry. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate demonstrates the versatility of quinoline derivatives in creating tricyclic quinolones with potential therapeutic applications. These synthetic routes also offer new pathways for developing the 2-thioquinoline skeleton, a crucial structural component in many bioactive compounds (Matsuoka et al., 1997).
Catalysis and One-Pot Synthesis Techniques
The development of efficient and environmentally friendly catalytic methods for synthesizing quinoline derivatives, including ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate, is an area of active research. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the one-pot synthesis of polyhydroquinoline derivatives demonstrates the potential of Bronsted acidic ionic liquids in facilitating clean, simple, and high-yield reactions. These advancements in catalysis and synthesis techniques not only improve the efficiency of chemical reactions but also contribute to the development of greener and more sustainable chemical processes (Khaligh, 2014).
properties
IUPAC Name |
ethyl 6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-2-17-11(16)10-5-9-6-12(13,14)4-3-8(9)7-15-10/h8-10,15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPFMPFQRIVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CCC2CN1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163806 | |
Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate | |
CAS RN |
1403766-53-9 | |
Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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